2-{[(2-chlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[(2-chlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione typically involves a multi-step process. One common synthetic route starts with the reaction of 2-chlorobenzylamine with phthalic anhydride to form an intermediate. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the isoindole ring. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required quality standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents (e.g., dimethylformamide), and catalysts (e.g., copper iodide).
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 2-{[(2-chlorophenyl)amino]methyl}-4-amino-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: As a probe for studying biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-bromophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione
- 2-{[(2-fluorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione
- 2-{[(2-methylphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione
Uniqueness
2-{[(2-chlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The nitro group also plays a crucial role in its biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H10ClN3O4 |
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Molecular Weight |
331.71 g/mol |
IUPAC Name |
2-[(2-chloroanilino)methyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10ClN3O4/c16-10-5-1-2-6-11(10)17-8-18-14(20)9-4-3-7-12(19(22)23)13(9)15(18)21/h1-7,17H,8H2 |
InChI Key |
HTQDNBVIDRPMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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